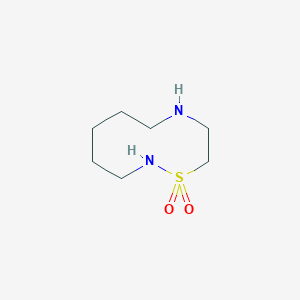

1,2,8-Thiadiazecane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photocatalytic Applications

Titanium dioxide nanoparticles are extensively studied for their photocatalytic properties, particularly in medicine and environmental remediation. Their ability to generate reactive oxygen species (ROS) upon exposure to UV light makes them potent agents for photodynamic therapy (PDT) in treating malignancies and inactivating antibiotic-resistant bacteria. This photocatalytic activity extends to environmental applications, where TiO2 nanoparticles are employed in water and wastewater treatment to degrade pollutants and pharmaceuticals, showcasing their potential in purifying water sources from contaminants (Ziental et al., 2020).

Gas Sensing and Separation

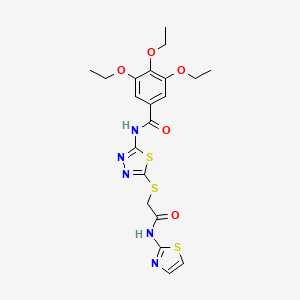

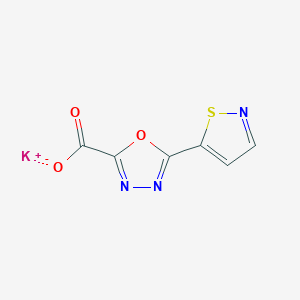

Research into the synthesis and application of heterocyclic compounds such as thiadiazoles reveals their utility in creating gas sensors. Metal oxide semiconductors, including those based on SnO2, have been examined for their gas sensing properties, demonstrating the significance of surface chemistry in enhancing sensitivity and selectivity towards various gases. This principle is applicable in developing sensors for environmental monitoring and industrial process control (Batzill, 2006).

CO2 Utilization and Conversion

The conversion of CO2 into valuable chemicals and fuels is a critical area of research, offering a sustainable approach to mitigating climate change impacts. Studies have explored the use of catalysts and processes for CO2 hydrogenation, photocatalytic, and electrocatalytic conversions, aiming to produce fuels and chemicals that leverage CO2 as a raw material. These efforts highlight the potential of chemical recycling of CO2, contributing to a circular carbon economy and reducing greenhouse gas emissions (Alper & Orhan, 2017).

Mecanismo De Acción

Target of Action

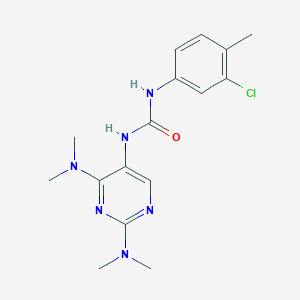

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s worth noting that related compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been shown to activate atp-sensitive potassium channels . This activation can lead to various physiological changes, depending on the specific target.

Biochemical Pathways

Related compounds have been reported to influence a variety of pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Result of Action

Related compounds have been reported to have a variety of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Propiedades

IUPAC Name |

1,2,8-thiadiazecane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c10-12(11)7-6-8-4-2-1-3-5-9-12/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREOUXMSUVLYBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCCS(=O)(=O)NCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2896271.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)

![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)

![6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2896275.png)

![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)

![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)